molecular formula C10H8N2O2 B1296268 1-(4-Nitrophenyl)-1H-pyrrole CAS No. 4533-42-0

1-(4-Nitrophenyl)-1H-pyrrole

Cat. No. B1296268
CAS RN: 4533-42-0
M. Wt: 188.18 g/mol
InChI Key: PWCFKNYSCGRNRW-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-1H-pyrrole is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the compound 1-(4-Nitrophenyl)glycerol, which may be similar, has been used as a linear small saccharide model in studies involving the molecular recognition mechanism between a synthetic glycophane receptor and carbohydrates in water12.



Synthesis Analysis

The synthesis of 1-(4-Nitrophenyl)-1H-pyrrole is not well-documented in the literature. However, there are related compounds such as 1-(4-Nitrophenyl)glycerol and 1-(4-Nitrophenyl)ethanone that have been synthesized and studied34.



Molecular Structure Analysis

The molecular structure of 1-(4-Nitrophenyl)-1H-pyrrole is not readily available. However, related compounds have been studied using techniques such as X-ray crystallography and NMR spectroscopy567.



Chemical Reactions Analysis

The chemical reactions involving 1-(4-Nitrophenyl)-1H-pyrrole are not well-documented. However, the catalytic reduction of 4-nitrophenol has been extensively studied as a benchmark reaction to assess the activity of nanostructured materials8.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Nitrophenyl)-1H-pyrrole are not readily available. However, related compounds such as 4-nitrophenol are known to be highly soluble and have strong electron-withdrawing abilities8.


Scientific Research Applications

  • Catalytic Reduction of 4-Nitrophenol

    • Field : Nanotechnology and Catalysis .
    • Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .
    • Method : Synthesis of various nanostructured materials and their use as catalysts for the reduction of nitrophenol in the presence of reducing agents . The reductions of 4-NP are monitored by UV–visible spectroscopic techniques .
    • Results : Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .
  • Synthesis of Chalcones

    • Field : Organic Synthesis and Medicinal Chemistry .
    • Application : A reaction of equimolar equivalents of 2-naphthaldehyde and 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one in ethanolic sodium hydroxide at 20 °C for 4 h gave (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one .
    • Method : The reaction was carried out in ethanolic sodium hydroxide at 20 °C for 4 hours .
    • Results : The reaction yielded (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one in 92% yield .
  • Radiolabelling of Biomolecules

    • Field : Radiochemistry .
    • Application : This study demonstrates the application of PNP active esters of 18 F-labelled synthons for subsequent radiolabelling of biomolecules .
    • Method : The synthesis of PNP and TFP esters of both 4-methoxyphenyliodonium benzoate and 6-trimethylammonium nicotinate, as precursors for direct radiofluorination .
    • Results : The study demonstrated the potential of PNP active esters of 18 F-labelled synthons for subsequent radiolabelling of biomolecules .
  • Synthesis of 1-Alkyl-4-Formyltriazoles

    • Field : Organic Synthesis .
    • Application : A one-step multigram scale synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) as a preferred reagent for the synthesis of 1-alkyl-4-formyltriazoles .
    • Method : The synthesis was carried out using the commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide . The earlier reported reaction of FNPT with alkylamines was further explored .
    • Results : The reaction yielded 1-alkyl-4-formyltriazoles .
  • Biological Potential of Indole Derivatives

    • Field : Medicinal Chemistry .
    • Application : Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
    • Method : The method involves the synthesis of various indole derivatives .
    • Results : Indole derivatives possess various biological activities .
  • Synthesis of 1-Alkyl-4-Formyltriazoles

    • Field : Organic Synthesis .
    • Application : A one-step multigram scale synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) as a preferred reagent for the synthesis of 1-alkyl-4-formyltriazoles is described, making use of the commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide .
    • Method : The earlier reported reaction of FNPT with alkylamines is further explored .
    • Results : The reaction yielded 1-alkyl-4-formyltriazoles .
  • Biological Potential of Indole Derivatives

    • Field : Medicinal Chemistry .
    • Application : Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
    • Method : The method involves the synthesis of various indole derivatives .
    • Results : Indole derivatives possess various biological activities .

Safety And Hazards

The safety and hazards associated with 1-(4-Nitrophenyl)-1H-pyrrole are not well-documented. However, related compounds such as 4-nitrophenol are known to be poisonous by ingestion and moderately toxic by skin contact9.


Future Directions

The future directions for research on 1-(4-Nitrophenyl)-1H-pyrrole are not well-documented. However, there is ongoing research into the reduction of nitrophenols by nanostructured materials, which could potentially be applied to 1-(4-Nitrophenyl)-1H-pyrrole10.


Please note that the information provided is based on the available literature and may not be fully applicable to 1-(4-Nitrophenyl)-1H-pyrrole due to differences in chemical structure and properties. Further research is needed to fully understand this compound.


properties

IUPAC Name

1-(4-nitrophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-12(14)10-5-3-9(4-6-10)11-7-1-2-8-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCFKNYSCGRNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196482
Record name 1-(4-(Hydroxy(oxido)amino)phenyl)-1H-pyrrole
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)-1H-pyrrole

CAS RN

4533-42-0
Record name 1-(4-(Hydroxy(oxido)amino)phenyl)-1H-pyrrole
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Record name 1-(4-(Hydroxy(oxido)amino)phenyl)-1H-pyrrole
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Record name 1-(4-Nitrophenyl)-1H-pyrrole
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